6-Nitro-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Nitro-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C9H10N2O2 It is a derivative of tetrahydroquinoline, characterized by the presence of a nitro group at the 6-position of the quinoline ring
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives have been found to have potential as powerful antioxidants against oxidative damage .
Mode of Action
The nitration of tetrahydroquinoline and its derivatives has been studied, revealing that the position of nitration on the tetrahydroquinoline depends on the protonation state of the ring amine group . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Quinoline derivatives have been associated with neuroprotection against parkinsonism, suggesting a potential role in pathways related to oxidative stress and neurodegeneration .
Pharmacokinetics
The compound’s physical properties such as its density (12±01 g/cm3), boiling point (3414±310 °C at 760 mmHg), and flash point (1603±248 °C) have been reported . These properties could potentially influence the compound’s bioavailability.
Result of Action
Given the potential antioxidant properties of quinoline derivatives , it’s plausible that the compound could exert protective effects against oxidative damage at the molecular and cellular levels.
Action Environment
Safety data sheets suggest that the compound should be handled in a well-ventilated place and stored in closed vessels . These precautions suggest that exposure to air and light could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 6-Nitro-1,2,3,4-tetrahydroquinoline involves the direct nitration of tetrahydroquinoline. This process typically requires acidic conditions to facilitate the electrophilic aromatic substitution reaction. The nitration is highly regioselective, favoring the 6-position on the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of nitrating agents such as nitric acid in the presence of sulfuric acid to achieve the desired regioselectivity. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 6-Amino-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the substituent introduced.
Oxidation: Oxidized quinoline derivatives.
Scientific Research Applications
6-Nitro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline: Similar structure with a methyl group at the 2-position.
6-Amino-1,2,3,4-tetrahydroquinoline: The amino derivative of 6-Nitro-1,2,3,4-tetrahydroquinoline.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar core structure but different substitution pattern
Uniqueness: this compound is unique due to its specific nitro substitution at the 6-position, which imparts distinct chemical reactivity and potential biological activity. This regioselectivity makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVYHMUYLBMSKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427714 | |
Record name | 6-Nitro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14026-45-0 | |
Record name | 6-Nitro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route to produce diversely substituted 6-Nitro-1,2,3,4-tetrahydroquinolines?
A1: A highly efficient method is the tandem reductive amination-SNAr reaction. This reaction utilizes readily available starting materials like 4-(2-fluoro-5-nitrophenyl)-2-butanone or 3-(2-fluoro-5-nitrophenyl)-propanal and various primary amines. [, ] These starting materials are reacted in the presence of sodium cyanoborohydride in methanol at room temperature. This methodology allows for the introduction of various substituents on the tetrahydroquinoline ring system through the choice of different amine reagents. [, ]
Q2: What is the advantage of using the tandem reductive amination-SNAr reaction over other synthetic methods?
A2: Traditional methods for synthesizing these compounds often involve multiple steps and harsh reaction conditions, leading to lower yields and increased difficulty in purification. [, ] The tandem reaction combines two steps into one pot, simplifying the process and generally providing good to excellent yields. [, ] This efficiency makes it particularly valuable in medicinal chemistry, where rapid access to diverse compound libraries is crucial for drug discovery efforts.
Q3: Can the tandem reductive amination-SNAr reaction be applied to synthesize more complex 6-nitro-1,2,3,4-tetrahydroquinoline derivatives?
A3: Yes, researchers have successfully extended this reaction to create this compound-4-carboxylic esters. [] These esters represent valuable intermediates for further derivatization, broadening the scope of accessible compounds for biological evaluation and potential applications in drug discovery.
Q4: How does the structure of this compound influence its reactivity?
A5: The nitro group at the 6-position plays a significant role in the molecule's reactivity. It can act as an electron-withdrawing group, influencing the electron density of the aromatic ring and making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. [, ] This property makes it a versatile building block for synthesizing a range of substituted derivatives.
Q5: What spectroscopic techniques are commonly used for the characterization of this compound and its derivatives?
A6: NMR spectroscopy (1H and 13C NMR) is indispensable for structural confirmation, providing detailed information about the position of protons and carbons within the molecule. [] Additionally, mass spectrometry can determine the molecular weight and fragmentation patterns, further confirming the compound's identity.
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